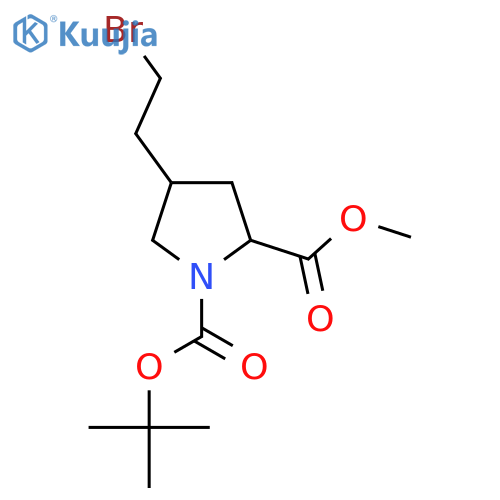Cas no 1956310-96-5 (1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate)

1956310-96-5 structure
商品名:1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
CAS番号:1956310-96-5
MF:C13H22BrNO4
メガワット:336.222083568573
CID:5039397
1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 1-O-tert-butyl 2-O-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
- 1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
-
- インチ: 1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-8-9(5-6-14)7-10(15)11(16)18-4/h9-10H,5-8H2,1-4H3
- InChIKey: BBRHUZYDBDFNTA-UHFFFAOYSA-N
- ほほえんだ: BrCCC1CN(C(=O)OC(C)(C)C)C(C(=O)OC)C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 340
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55.8
1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10421-5g |
1-tert-butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate |
1956310-96-5 | 95% | 5g |
$3200 | 2023-09-07 |
1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
1956310-96-5 (1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate) 関連製品
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
